molecular formula C9H12N2O3S B2938800 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid CAS No. 501074-92-6

2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid

Cat. No. B2938800
M. Wt: 228.27
InChI Key: JDCKXGBXTQJEJN-UHFFFAOYSA-N
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Description

2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid, also known as OPSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OPSA belongs to the class of pyrimidine derivatives and has been synthesized using various methods.

Scientific Research Applications

Specific Features of Reactions with Heterocyclic Carboxylic Acids

The reactions of pentaphenylantimony with polyfunctional heterocyclic carboxylic acids, including derivatives similar to "2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid," have been studied to understand their structural features. These studies, such as those conducted by Gubanova et al. (2020), have demonstrated the potential for forming complex compounds with unique structural properties, which could have implications in materials science and catalysis Gubanova, Sharutin, Sharutina, & Petrova, 2020.

Fluorescence Binding Studies

Research by Meng et al. (2012) into p-hydroxycinnamic acid derivatives, structurally related to the compound , explored their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This work sheds light on how such compounds could interact with biological molecules, providing a foundation for understanding their potential biomedical applications Meng, Zhu, Zhao, Yu, & Lin, 2012.

Anti-Inflammatory Activity

Compounds closely related to "2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid" have been evaluated for their anti-inflammatory activity. Studies, such as those by Jakubkienė et al. (2002), demonstrate the potential for these compounds to exceed the effectiveness of traditional anti-inflammatory drugs like acetylsalicylic acid and ibuprofen, suggesting a promising area for the development of new anti-inflammatory agents Jakubkienė, Burbulienė, Udrenaite, Garalienė, & Vainilavicius, 2002.

Crystal Structure Characterization

The crystal structures of derivatives of pyrimidin-2-ylsulfanyl compounds, such as those studied by Subasri et al. (2016, 2017), provide valuable information on the molecular geometry, conformation, and potential intermolecular interactions of these compounds. This structural information is critical for understanding their chemical behavior and potential applications in drug design and materials science Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016; Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017.

Synthesis and Biological Activity

Research into the synthesis of novel heteroatomic compounds based on phenylthiourea and acetophenone, including those related to "2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid," has shown promising directions for organic chemistry. These studies, like those by Farzaliyev et al. (2020), aim to create compounds with significant biological activity, potentially useful in drug development Farzaliyev, Shuriberko, Sujayev, Osmanova, Gojayeva, & Gahramanova, 2020.

properties

IUPAC Name

2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-2-3-6-4-7(12)11-9(10-6)15-5-8(13)14/h4H,2-3,5H2,1H3,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCKXGBXTQJEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid

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